3-(tert-Butoxycarbonyl)-4-methylbenzoic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Another method involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile (MeCN) solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like trimethylsilyl iodide (TMSI) and methanol are employed for Boc group removal.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoic acids and derivatives.
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The protected amine can then undergo various chemical reactions without interference. The Boc group is removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used for similar protecting purposes in organic synthesis.
3-(tert-Butoxycarbonyl)benzoic acid: Another Boc-protected benzoic acid derivative.
Uniqueness
3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid is unique due to its specific structure, which combines the Boc protecting group with a methyl-substituted benzoic acid. This combination provides distinct reactivity and stability characteristics, making it particularly useful in specific synthetic applications .
Properties
CAS No. |
1202551-77-6 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8-5-6-9(11(14)15)7-10(8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
XTXGRXOLZQCTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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